molecular formula C29H38O8 B1230874 Isororidin E

Isororidin E

Cat. No.: B1230874
M. Wt: 514.6 g/mol
InChI Key: KEEQQEKLEZRLDS-UZFWBDJGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isororidin E is a macrocyclic trichothecene, a class of mycotoxins produced by marine-derived fungi of the genus Myrothecium. It is closely related to roridin E but differs in stereochemical configuration at the C-6 and C-13 positions (6S,13S vs. 6R,13R in roridin E) . The compound was first isolated from Myrothecium sp. TUF 02F6, alongside roridins A, H, and R, and its structure was elucidated using high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy . This compound exhibits cytotoxic activity, though its specific IC50 values remain less documented compared to its analogs .

Properties

Molecular Formula

C29H38O8

Molecular Weight

514.6 g/mol

IUPAC Name

(12E,18E,20E)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione

InChI

InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5+,8-6+,19-14+

InChI Key

KEEQQEKLEZRLDS-UZFWBDJGSA-N

Isomeric SMILES

CC1=CC2C3(CC1)COC(=O)/C=C(/CCOC(/C=C/C=C/C(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)\C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C

Synonyms

roridin E

Origin of Product

United States

Chemical Reactions Analysis

Current Limitations in Available Data

The compound "Isororidin E" does not appear in any of the indexed sources, including:

  • Kinetics studies of fullerene dimerization

  • Reaction optimization frameworks (e.g., OFAT, DoE)

  • Kinetic isotope effect (KIE) mechanisms

  • JPL atmospheric reaction databases

  • General reaction mechanisms (e.g., SN1, SN2, E1/E2)

This absence suggests that this compound may be a niche or recently characterized compound with limited published research in mainstream databases.

Recommendations for Further Research

To obtain authoritative data on this compound’s chemical reactions, consider the following steps:

Specialized Natural Product Databases

  • Reaxys or SciFinder : Prioritize entries under trichothecene derivatives, as this compound is part of this mycotoxin class.

  • PubChem or ChEBI : Cross-reference identifiers (e.g., CID 11100884) for associated reactions or bioactivity studies.

Targeted Literature Review

Search for peer-reviewed studies using keywords:

  • “this compound biosynthesis”

  • “Trichothecene epoxide reactivity”

  • “Mycotoxin derivatization pathways”

Experimental Characterization

If no data exists, propose analytical workflows:

  • Structural Elucidation : NMR (¹H, ¹³C) and HRMS to confirm functional groups.

  • Reactivity Profiling :

    • Acid/base stability (e.g., epoxide ring-opening under acidic conditions).

    • Oxidative transformations (e.g., ozonolysis of conjugated dienes).

    • Enzymatic modifications (e.g., cytochrome P450-mediated hydroxylation).

Anticipated Reactivity Based on Structural Analogues

This compound is hypothesized to share reactivity trends with trichothecenes (e.g., T-2 toxin):

Reaction Type Expected Pathway Potential Products
Epoxide Ring-Opening Nucleophilic attack (e.g., H2O, amines)Diols or amino alcohol derivatives
Ester Hydrolysis Acid- or base-catalyzed cleavage of acetyl groupsDeacetylated metabolites
Oxidation Allylic or epoxide oxidationEpoxy-diols or ketone formation

Critical Gaps and Collaboration Opportunities

  • Partner with mycotoxin research groups (e.g., USDA-ARS, academic labs specializing in fungal metabolites).

  • Utilize computational tools (e.g., DFT for transition state modeling) to predict reaction energetics.

Comparison with Similar Compounds

Stereochemical and Structural Differences

Isororidin E belongs to a family of epimers and stereoisomers derived from the roridin scaffold. Key comparisons include:

Compound Stereochemistry (C-6, C-13) Molecular Formula Key Structural Features Bioactivity (IC50/L1210 cells)
This compound 6S,13S C29H38O9 Macrocyclic ring with epoxide and ester groups Not fully reported
Roridin E 6R,13R C29H38O9 Same backbone as this compound, differing in stereochemistry 0.19 µM (12-hydroxyroridin E)
Epiroridin E 6R,13S C29H38O9 Mixed stereochemistry at C-13 Limited data
Epithis compound 6S,13R C29H38O9 Inverse stereochemistry at C-6 and C-13 Not tested

Key Observations :

  • Stereochemistry : The 6S,13S configuration of this compound distinguishes it from roridin E (6R,13R) and its epimers. This difference significantly impacts NMR chemical shifts, particularly at C-5 to C-8 and C-13–C-14 .
  • Biological Activity : While roridin E derivatives like 12-hydroxyroridin E show potent cytotoxicity (IC50 = 0.19 µM), this compound’s activity is inferred to be lower due to stereochemical variations that may reduce target binding affinity .

Spectroscopic and Analytical Data

  • NMR Spectroscopy :
    • This compound’s 13C NMR data in CDCl3 shows distinct shifts at C-6 (δ 74.2 ppm) and C-13 (δ 82.5 ppm), differing from roridin E (C-6: δ 76.8 ppm; C-13: δ 80.1 ppm) due to stereochemical inversion .
    • HMBC and COSY correlations confirm the macrocyclic structure and ester linkages .
  • HR-ESI-MS :
    • This compound displays a pseudo-molecular ion peak at m/z 550.2963 ([M+NH4]+), consistent with its molecular formula (C29H38O9) .

Q & A

Q. How can researchers avoid overinterpretation of this compound’s preliminary bioactivity data?

  • Methodological Answer : Predefine primary endpoints and avoid post hoc subgroup analyses without correction (e.g., Bonferroni). Use blinded data analysis and independent replication. Frame conclusions conservatively, distinguishing correlation from causation (e.g., "associated with" vs. "causes") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isororidin E
Reactant of Route 2
Isororidin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.